2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic core structure with a fused benzene and pyrimidine ring. The substituents—2-ethylbutanamide at position 2 and 4-fluorophenyl at position 7—impart distinct physicochemical and pharmacological properties.
Properties
Molecular Formula |
C20H22FN3O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]butanamide |
InChI |
InChI=1S/C20H22FN3O2/c1-3-12(4-2)19(26)24-20-22-11-16-17(23-20)9-14(10-18(16)25)13-5-7-15(21)8-6-13/h5-8,11-12,14H,3-4,9-10H2,1-2H3,(H,22,23,24,26) |
InChI Key |
DTNHSVBPPGZQTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Ethylbutanamide Side Chain: The final step involves the coupling of the quinazolinone core with an ethylbutanamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated benzene derivatives, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives and related heterocyclic compounds.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Medicine: The compound shows promise as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating downstream signaling pathways. This can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound A : 7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone
- Key Differences: Position 2 substituent: 3-methylphenylamino vs. 2-ethylbutanamide. The absence of a butanamide chain in Compound A reduces lipophilicity (logP estimated to be lower by ~1.5 units) compared to the target compound . Pharmacological Impact: Aromatic amino groups (e.g., 3-methylphenyl) may enhance π-π stacking with receptor targets, whereas alkylamide chains (as in the target compound) could improve solubility and metabolic stability.
Compound B : 2-Chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide
- Key Differences :
- Position 7 substituent: 2-furyl (heteroaromatic) vs. 4-fluorophenyl (electron-withdrawing).
- Position 2 substituent: Chloroacetamide vs. ethylbutanamide.
- Physicochemical Data :
- Molecular Formula: C₁₄H₁₂ClN₃O₃ (vs. C₂₁H₂₃FN₃O₂ for the target compound).
- pKa: 9.65 (predicted) vs. ~8.2 (estimated for the target due to fluorine’s electron-withdrawing effect) .
- Functional Impact : The furyl group in Compound B may reduce metabolic stability compared to the fluorophenyl group in the target compound.
Functional Group Analogues
Compound C : N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide
- Key Differences: Core structure: Piperidine vs. tetrahydroquinazolinone. Substituents: Dual 4-fluorophenyl and phenylethyl groups vs. single 4-fluorophenyl and ethylbutanamide. Pharmacokinetic Impact: The piperidine core in Compound C may enhance blood-brain barrier penetration, whereas the quinazolinone core in the target compound could favor kinase inhibition .
Comparative Data Table
Research Findings and Implications
- Fluorophenyl vs. Furyl : The 4-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to Compound B’s 2-furyl group, which is prone to oxidative degradation .
- Amide vs. Amino Substituents: The ethylbutanamide chain in the target compound may improve aqueous solubility relative to Compound A’s aromatic amino group, which could aggregate in biological systems .
- Core Structure Impact: Quinazolinone derivatives (target, A, B) are more likely to exhibit kinase inhibitory activity than piperidine-based compounds like Compound C, which may target opioid or neurotransmitter receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
